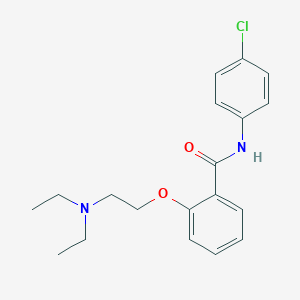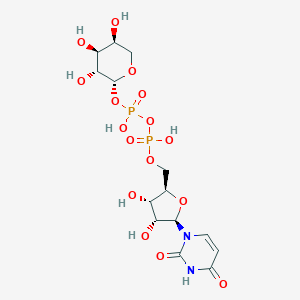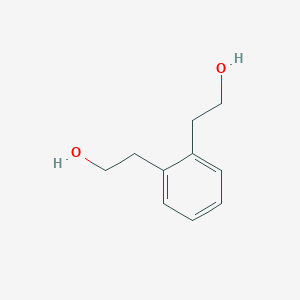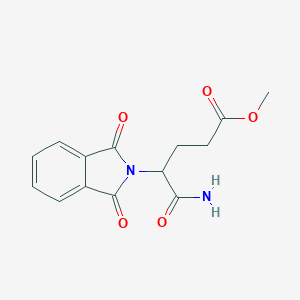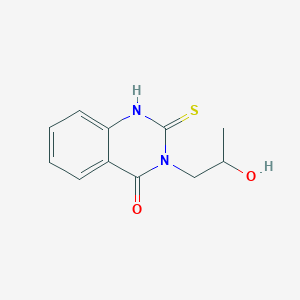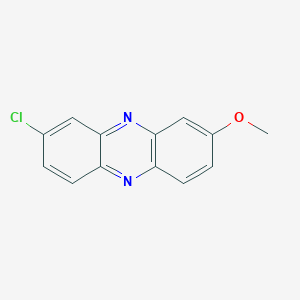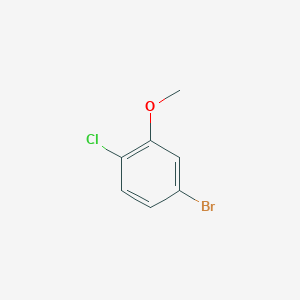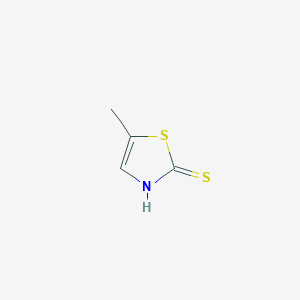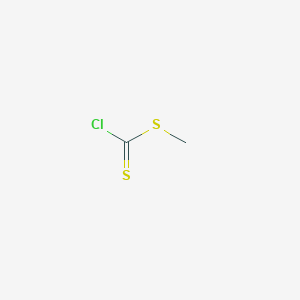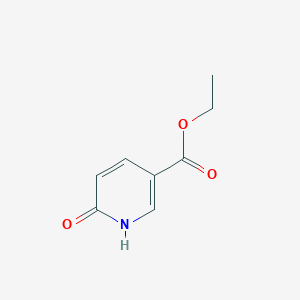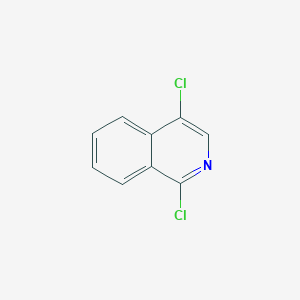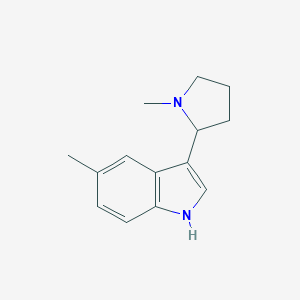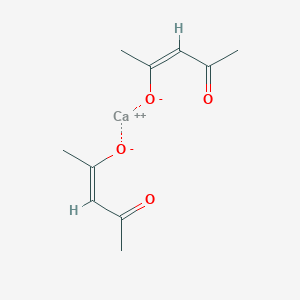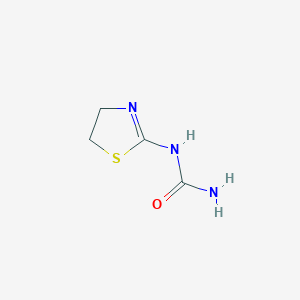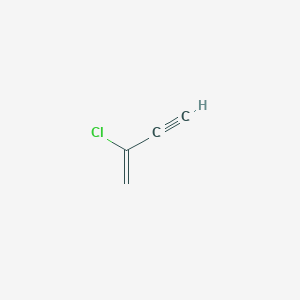
1-Buten-3-yne, 2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Buten-3-yne, 2-chloro- is a chemical compound that belongs to the family of alkynes. It is also known as 2-chloro-3-buten-1-yne or chloroallene. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-Buten-3-yne, 2-chloro- is not fully understood. However, it is believed to act as an alkylating agent, reacting with nucleophiles such as DNA and proteins. This can lead to the formation of covalent bonds and subsequent changes in the structure and function of these biomolecules.
Effets Biochimiques Et Physiologiques
1-Buten-3-yne, 2-chloro- has been shown to exhibit cytotoxic effects on various cancer cell lines. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. Additionally, the compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Buten-3-yne, 2-chloro- in lab experiments include its unique reactivity and potential applications in various fields. However, the compound has some limitations, such as its toxicity and potential hazards during handling and storage.
Orientations Futures
There are several future directions for research on 1-Buten-3-yne, 2-chloro-. One potential area of research is the development of new synthetic methods and strategies for the preparation of this compound and its derivatives. Another area of research is the investigation of its potential applications in medicinal chemistry, such as the development of new anticancer agents and enzyme inhibitors. Additionally, the compound's potential applications in material science, such as the synthesis of functionalized polymers and coatings, could also be explored.
Méthodes De Synthèse
1-Buten-3-yne, 2-chloro- can be synthesized by reacting propargyl chloride with acetylene in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1-Buten-3-yne, 2-chloro- along with other by-products. The compound can be isolated and purified using various techniques such as distillation, chromatography, and crystallization.
Applications De Recherche Scientifique
1-Buten-3-yne, 2-chloro- has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various compounds such as pyrimidine derivatives, triazoles, and benzothiazoles. The compound has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of functionalized polymers.
Propriétés
Numéro CAS |
17712-36-6 |
|---|---|
Nom du produit |
1-Buten-3-yne, 2-chloro- |
Formule moléculaire |
C4H3Cl |
Poids moléculaire |
86.52 g/mol |
Nom IUPAC |
2-chlorobut-1-en-3-yne |
InChI |
InChI=1S/C4H3Cl/c1-3-4(2)5/h1H,2H2 |
Clé InChI |
KRSMTQBJRPTXRB-UHFFFAOYSA-N |
SMILES |
C=C(C#C)Cl |
SMILES canonique |
C=C(C#C)Cl |
Synonymes |
2-Chloro-1-buten-3-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



